molecular formula C24H19ClN2O5S B2839558 2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 866813-46-9

2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2839558
CAS No.: 866813-46-9
M. Wt: 482.94
InChI Key: RPDCMWUVNXLKMK-UHFFFAOYSA-N
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Description

This compound belongs to the quinoline-derived class of molecules, characterized by a 1,4-dihydroquinolin-4-one core. Key structural features include:

  • A 6-chloro substituent on the quinoline ring, which may enhance electronic withdrawal and influence binding interactions.
  • An N-phenylacetamide side chain at position 1, which modulates lipophilicity and receptor affinity.

Properties

IUPAC Name

2-[6-chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5S/c1-32-18-8-10-19(11-9-18)33(30,31)22-14-27(15-23(28)26-17-5-3-2-4-6-17)21-12-7-16(25)13-20(21)24(22)29/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDCMWUVNXLKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and methoxylating agents.

    Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with sulfonyl chlorides under basic conditions.

    Acetylation: The final step involves the acetylation of the quinoline derivative with phenylacetic acid derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, often in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking phosphorylation events crucial for cell signaling pathways. The sulfonyl and chloro groups play a significant role in enhancing the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core scaffold with several analogs, differing primarily in substituent groups. Below is a detailed analysis of key structural and functional differences:

2-{3-[(4-Chlorophenyl)Sulfonyl]-6-Ethyl-4-Oxo-1(4H)-Quinolinyl}-N-(3-Methylphenyl)Acetamide

  • Quinoline Position 6: Ethyl group (vs. chloro in the target compound).
  • Sulfonyl Group : 4-Chlorophenyl (vs. 4-methoxyphenyl).
    • The electron-withdrawing chlorine may reduce solubility but enhance electrophilic interactions.
  • Acetamide Group : N-(3-methylphenyl) (vs. N-phenyl).
    • The methyl group introduces steric hindrance, possibly affecting binding pocket accessibility.

2-[3-(Benzenesulfonyl)-6-Ethyl-4-Oxo-1,4-Dihydroquinolin-1-yl]-N-(4-Chlorophenyl)Acetamide

  • Quinoline Position 6: Ethyl group (vs. chloro). Ethyl’s electron-donating nature contrasts with chloro’s electron-withdrawing effects, altering electronic distribution.
  • Sulfonyl Group: Unsubstituted benzene (vs. 4-methoxyphenyl).
  • Acetamide Group : N-(4-chlorophenyl) (vs. N-phenyl).
    • The para-chloro substituent may enhance receptor affinity via halogen bonding.

Structural and Functional Comparison Table

Compound Feature Target Compound Compound Compound
Quinoline Position 6 Chloro (electron-withdrawing) Ethyl (hydrophobic) Ethyl (electron-donating)
Sulfonyl Group 4-Methoxyphenyl (polar, H-bond donor) 4-Chlorophenyl (electron-withdrawing) Benzenesulfonyl (non-polar)
Acetamide Substituent N-Phenyl (moderate lipophilicity) N-(3-Methylphenyl) (steric hindrance) N-(4-Chlorophenyl) (halogen bonding potential)
Theoretical Solubility Moderate (due to methoxy group) Low (chloro and ethyl groups) Low (unsubstituted benzene)
Predicted Bioactivity Enhanced enzyme inhibition (via chloro and methoxy) Improved membrane penetration (ethyl) Balanced hydrophobicity (chlorophenyl)

Discussion of Research Implications

  • Electron-Donating vs. Withdrawing Groups : Chloro (target) and ethyl () at position 6 significantly alter electronic profiles, impacting binding to targets like kinases or proteases.
  • Acetamide Modifications : N-phenyl (target) lacks steric or halogen-bonding features present in and , suggesting divergent selectivity profiles.

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